molecular formula C14H13NO3 B13179260 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid

Cat. No.: B13179260
M. Wt: 243.26 g/mol
InChI Key: NLDIHLUBMITLLS-UHFFFAOYSA-N
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Description

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran and acetic acid . The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.

Major Products

    Oxidation: 4-(1-Ethyl-2-carboxy-1H-pyrrol-3-yl)benzoic acid.

    Reduction: 4-(1-Ethyl-2-hydroxymethyl-1H-pyrrol-3-yl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of substituents provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-(1-ethyl-2-formylpyrrol-3-yl)benzoic acid

InChI

InChI=1S/C14H13NO3/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(6-4-10)14(17)18/h3-9H,2H2,1H3,(H,17,18)

InChI Key

NLDIHLUBMITLLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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